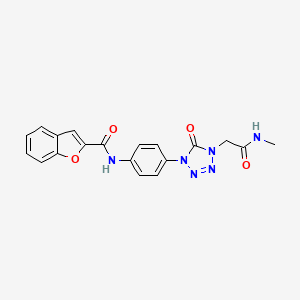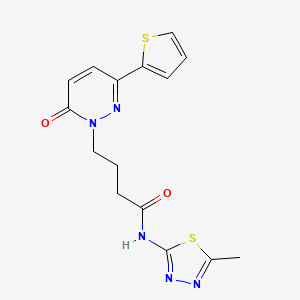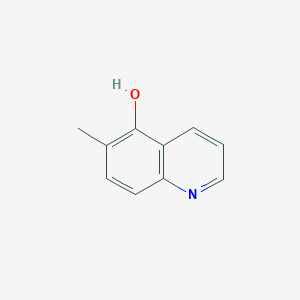![molecular formula C18H13ClN2O3 B2819653 2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-28-9](/img/structure/B2819653.png)
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one, also known as CPEC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPEC belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Research has explored the tautomerism and structural properties of NH-pyrazoles, revealing complex patterns of hydrogen bonds and crystallization behaviors. These studies provide insights into the molecular structure and stability, which are crucial for understanding the compound's potential applications in material science and pharmaceuticals (Cornago et al., 2009).
Synthetic Methodologies
Efficient and highly regioselective synthesis methods under specific conditions, like ultrasound irradiation, have been developed for pyrazole derivatives. These methods aim to improve reaction times and yields, which is beneficial for the compound's application in organic synthesis and drug development (Machado et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have been conducted to understand the interaction of pyrazole derivatives with biological molecules. These investigations help in assessing the compound's potential for therapeutic uses and its biochemical mechanisms (Viji et al., 2020).
Antimicrobial and Anticancer Activities
Research on pyrazole derivatives, including compounds similar in structure to 2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one, has demonstrated antimicrobial and anticancer activities. These findings support the potential use of such compounds in developing new antimicrobial and anticancer therapies (Viji et al., 2020).
Corrosion Inhibition
Some pyrazole compounds have shown effectiveness as corrosion inhibitors, which could be relevant for the compound if it shares similar chemical properties. These studies are critical for applications in materials science and engineering to protect metals from corrosion (Saraswat & Yadav, 2020).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with various targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazoline derivatives can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrazoline derivatives, have been studied .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFBIMMGSJWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


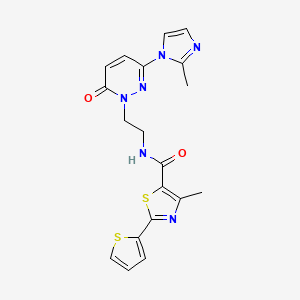
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2819574.png)
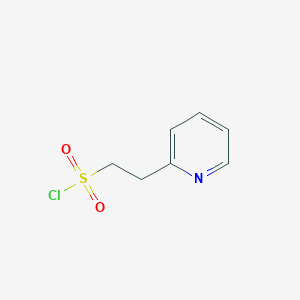
![2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B2819577.png)

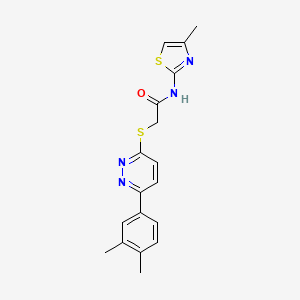
![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)
